![molecular formula C21H26N2O3 B4673244 1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4673244.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine
Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as "compound X" and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are involved in cell proliferation and survival. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Moreover, it has been found to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. Furthermore, it has been found to improve mitochondrial function, which plays a key role in cellular energy metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of using compound X in lab experiments is its versatility. It can be used in a wide range of assays to study various cellular processes such as proliferation, apoptosis, and metabolism. Moreover, it has been found to exhibit low toxicity and high stability, which makes it suitable for long-term experiments. However, one of the limitations of using compound X is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research on compound X. One of the areas of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. It has been found to improve glucose uptake and insulin sensitivity in animal models. Furthermore, there is a need for further studies to elucidate the mechanism of action of compound X and its potential side effects.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various fields such as oncology, cardiology, and neurology. It has been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(26-19-8-7-17-4-2-5-18(17)14-19)21(24)23-11-9-22(10-12-23)15-20-6-3-13-25-20/h3,6-8,13-14,16H,2,4-5,9-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHAKUQUHZDVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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